2-((tert-Butyldiphenylsilyl)oxy)ethyl trifluoromethanesulfonate
Overview
Description
2-((tert-Butyldiphenylsilyl)oxy)ethyl trifluoromethanesulfonate is a chemical compound that serves as a versatile reagent in organic synthesis. It is known for its strong electrophilic properties and its ability to act as a protecting group for alcohols. This compound is particularly useful in various chemical reactions due to its stability and reactivity.
Preparation Methods
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems and reactors can help ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-((tert-Butyldiphenylsilyl)oxy)ethyl trifluoromethanesulfonate can undergo various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles, such as alkyl lithium compounds (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction: Reduced forms of the compound.
Substitution: Substituted products where the trifluoromethanesulfonate group is replaced by other functional groups.
Scientific Research Applications
2-((tert-Butyldiphenylsilyl)oxy)ethyl trifluoromethanesulfonate is widely used in scientific research due to its unique properties. It finds applications in:
Chemistry: As a protecting group for alcohols, it helps in the selective modification of molecules without affecting other functional groups.
Biology: It is used in the synthesis of biologically active compounds and in studying enzyme mechanisms.
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is employed in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through its strong electrophilic nature, which allows it to react with nucleophiles. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nucleophiles used.
Comparison with Similar Compounds
Tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMS triflate): Similar to the compound , but with a different silyl group.
Triisopropylsilyl trifluoromethanesulfonate (TIPS triflate): Another silyl triflate with different steric properties.
Trimethylsilyl trifluoromethanesulfonate (TMS triflate): A simpler silyl triflate with less steric hindrance.
Uniqueness: 2-((tert-Butyldiphenylsilyl)oxy)ethyl trifluoromethanesulfonate stands out due to its bulky tert-butyldiphenylsilyl group, which provides enhanced stability and selectivity in reactions compared to other silyl triflates.
Properties
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxyethyl trifluoromethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3O4SSi/c1-18(2,3)28(16-10-6-4-7-11-16,17-12-8-5-9-13-17)26-15-14-25-27(23,24)19(20,21)22/h4-13H,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKRBQUJSVSLSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3O4SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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